2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

Catalog No.
S743655
CAS No.
197805-26-8
M.F
C10H9BrO2
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

CAS Number

197805-26-8

Product Name

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

IUPAC Name

5-(2-bromoprop-2-enyl)-1,3-benzodioxole

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2

InChI Key

QQMSHFDVPCBVQN-UHFFFAOYSA-N

SMILES

C=C(CC1=CC2=C(C=C1)OCO2)Br

Synonyms

2-BROMO-3-[3,4-(METHYLENEDIOXY)PHENYL]-1-PROPENE

Canonical SMILES

C=C(CC1=CC2=C(C=C1)OCO2)Br

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound with the molecular formula C10_{10}H9_9BrO2_2 and a molecular weight of approximately 241.08 g/mol. This compound features a bromine atom attached to a propene chain and a methylenedioxyphenyl group, making it a derivative of 1,3-benzodioxole. Its structure is characterized by the presence of a double bond in the propene moiety, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no known mechanism of action for this specific compound. However, depending on its properties, it might have biological activity similar to other MDP-containing compounds, which can interact with various biological targets [].

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nucleophile bonds.
  • Oxidation Reactions: The compound can be oxidized to form epoxides or other oxidized derivatives.
  • Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
  • Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide with a catalyst.
  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon .

The synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves bromination of 3-[(3,4-Methylenedioxy)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile under mild conditions.

Industrial Production Methods

For large-scale production, methods similar to laboratory synthesis are employed but optimized for efficiency. Continuous flow reactors may be utilized to enhance yield and purity, along with purification techniques such as recrystallization or column chromatography .

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential precursor for developing pharmacologically active compounds.
  • Material Science: Used in preparing polymers and advanced materials with specific properties.
  • Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

Several compounds share structural similarities with 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene:

Compound NameKey Features
3-Bromo-1,2-propanediolAnother brominated compound with different functional groups.
3,4-Methylenedioxyphenyl-2-propanoneRelated compound featuring a ketone functional group instead of bromine.
2-Bromo-1-phenylpropaneSimilar structure but lacks the methylenedioxy group.

Uniqueness

The uniqueness of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene lies in its combination of the bromine atom and the methylenedioxy group attached to the phenyl ring, which provides distinct reactivity patterns compared to similar compounds. This structural configuration potentially enhances its utility in organic synthesis and medicinal chemistry applications .

XLogP3

3.4

Wikipedia

5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole

Dates

Modify: 2023-08-15

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